molecular formula C18H16BrN5O B5543134 N'-(2-Bromo-3-phenylallylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 307975-79-7

N'-(2-Bromo-3-phenylallylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No.: B5543134
CAS No.: 307975-79-7
M. Wt: 398.3 g/mol
InChI Key: UQWXPNZEXNOVML-OOAUROHBSA-N
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Description

N’-(2-Bromo-3-phenylallylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N’-(2-Bromo-3-phenylallylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Bromo-3-phenylallylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-3-phenylacrolein with 3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Bromo-3-phenylallylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of N’-(2-Bromo-3-phenylallylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-Chloro-3-phenylallylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide
  • N’-(2-Fluoro-3-phenylallylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-(2-Bromo-3-phenylallylidene)-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carbohydrazide is unique due to the presence of the bromo group, which can significantly influence its reactivity and biological activity. The bromo group can participate in various substitution reactions, making the compound versatile for further chemical modifications.

Properties

IUPAC Name

N-[(E)-[(Z)-2-bromo-3-phenylprop-2-enylidene]amino]-3-(1-methylpyrrol-2-yl)-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN5O/c1-24-9-5-8-17(24)15-11-16(22-21-15)18(25)23-20-12-14(19)10-13-6-3-2-4-7-13/h2-12H,1H3,(H,21,22)(H,23,25)/b14-10-,20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWXPNZEXNOVML-OOAUROHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)NN=CC(=CC3=CC=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CC=C1C2=NNC(=C2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307975-79-7
Record name N'-[(E,2Z)-2-BROMO-3-PHENYL-2-PROPENYLIDENE]-3-(1-METHYL-1H-PYRROL-2-YL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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